Enhanced Lipophilicity vs. Cyclopentyl and Cyclohexyl Analogs
Cycloheptyl(thiophen-2-yl)methanamine exhibits significantly higher calculated lipophilicity (LogP = 3.63) compared to its cyclopentyl (XLogP3-AA = 2.4) [1] and cyclohexyl (Log P = 3.19) [2] counterparts . This increased LogP value correlates with enhanced membrane permeability and potential for improved CNS penetration.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.63 |
| Comparator Or Baseline | Cyclopentyl analog: XLogP3-AA = 2.4; Cyclohexyl analog: Log P = 3.19 |
| Quantified Difference | +1.23 log units (vs. cyclopentyl); +0.44 log units (vs. cyclohexyl) |
| Conditions | Calculated values from vendor datasheets and PubChem |
Why This Matters
Higher lipophilicity often translates to improved passive membrane diffusion, making this compound a better candidate for central nervous system (CNS) targets or cell-permeable probes.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 22299780, Cyclopentyl(thiophen-2-yl)methanamine. Accessed 2026. View Source
- [2] ChemBase.cn. cyclohexyl(thiophen-2-yl)methanamine (CBID:308514) Computed Properties. Accessed 2026. View Source
